molecular formula C26H27N3O2 B2771528 1,1-Dibenzyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea CAS No. 894013-28-6

1,1-Dibenzyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

Cat. No. B2771528
CAS RN: 894013-28-6
M. Wt: 413.521
InChI Key: HXDVDOQWVRHUOI-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a chemical compound with the linear formula C22H22N2O . It has a molecular weight of 330.433 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthetic Chemistry and Catalysis

Urea derivatives play a crucial role in synthetic chemistry, particularly in the development of catalysts for specific reactions. For instance, urea-based ligands have been employed in the synthesis of metal complexes that catalyze the Z-selective linear dimerization of phenylacetylenes, showcasing the utility of urea derivatives in enhancing catalytic selectivity and efficiency (Ge, Meetsma, & Hessen, 2009). Similarly, urea compounds have been used to stabilize zirconium alkyl complexes, highlighting their potential as supports for creating highly reactive catalytic species (Leitch & Schafer, 2010).

Material Science

In material science, urea derivatives have facilitated the synthesis of conducting polymers from low oxidation potential monomers, demonstrating their significance in developing advanced materials for electronic applications (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996). This research underscores the versatility of urea derivatives in engineering materials with desired electrical properties.

Molecular Recognition and Structural Analysis

Urea derivatives have also been explored for their ability to form stable complexes with other molecules, which is crucial for molecular recognition processes. This capability has been demonstrated in studies where urea-based receptors selectively bind to specific substrates, thus providing a foundation for designing novel sensors and recognition systems (Chetia & Iyer, 2006).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and

properties

IUPAC Name

1,1-dibenzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2/c1-20-12-14-24(15-13-20)29-19-23(16-25(29)30)27-26(31)28(17-21-8-4-2-5-9-21)18-22-10-6-3-7-11-22/h2-15,23H,16-19H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDVDOQWVRHUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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